Z-DL-Asp-OH Z-DL-Asp-OH
Brand Name: Vulcanchem
CAS No.: 4515-21-3
VCID: VC0554508
InChI: InChI=1S/C12H13NO6/c14-10(15)6-9(11(16)17)13-12(18)19-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,18)(H,14,15)(H,16,17)
SMILES: C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)C(=O)O
Molecular Formula: C12H13NO6
Molecular Weight: 267.24

Z-DL-Asp-OH

CAS No.: 4515-21-3

Cat. No.: VC0554508

Molecular Formula: C12H13NO6

Molecular Weight: 267.24

* For research use only. Not for human or veterinary use.

Z-DL-Asp-OH - 4515-21-3

Specification

CAS No. 4515-21-3
Molecular Formula C12H13NO6
Molecular Weight 267.24
IUPAC Name 2-(phenylmethoxycarbonylamino)butanedioic acid
Standard InChI InChI=1S/C12H13NO6/c14-10(15)6-9(11(16)17)13-12(18)19-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,18)(H,14,15)(H,16,17)
SMILES C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)C(=O)O

Introduction

Chemical Identity and Structure

Z-DL-Asp-OH, formally known as N-Carbobenzoxy-DL-aspartic acid, is a protected form of aspartic acid with the benzyloxycarbonyl (Z or Cbz) group attached to the alpha-amino group. This compound plays a crucial role in peptide synthesis by allowing controlled reactions while preventing unwanted side reactions of the amino group.

PropertyValueReference
Chemical NameN-Carbobenzoxy-DL-aspartic Acid
CAS Registry Number4515-21-3
Molecular FormulaC12H13NO6
Molecular Weight267.23 g/mol
AppearanceWhite powder
Melting Point115°C
pKa3.75±0.23 (Predicted)
Boiling Point472.8±45.0°C (Predicted)
Density1.404±0.06 g/cm³ (Predicted)

The compound is recognized by several synonyms in the scientific literature, including Z-DL-aspartic acid, Cbz-DL-Asp-OH, and N-CBZ-DL-ASPARTIC ACID . The structure features a benzyl group connected to a carbonyl moiety, which links to the nitrogen of aspartic acid through a carbamate bond. The aspartic acid portion contains a chiral center at the alpha-carbon, with both D and L configurations present in equal proportions in this racemic mixture.

Physical and Chemical Properties

Z-DL-Asp-OH typically appears as a white crystalline powder with distinct solubility characteristics that are important for its applications in organic synthesis and analytical procedures.

Solubility Profile

The solubility properties of Z-DL-Asp-OH have been studied in various solvents, revealing important information for its use in synthesis and purification protocols:

SolventSolubility InformationReference
DMSO100 mg/mL (374.21 mM; may require ultrasonic treatment)
Supercritical CO2In the order of 10^-4 mole fraction
EthanolSoluble (for related compounds)

Research on the solubility of N-CBZ derivatized amino acids in supercritical carbon dioxide has demonstrated that protection with the benzyloxycarbonyl group significantly enhances solubility compared to unprotected amino acids . This property makes these derivatives suitable for extraction using supercritical carbon dioxide, which could have applications in green chemistry and sustainable processing methods.

The solubility studies reported in search result indicate that: "The experimental solubility of CBZ (Carbobenzoxy) derivatized amino acids namely N-CBZ valine, N-CBZ proline, N-CBZ aspartic acid in supercritical carbon dioxide were correlated by Soave-Redlich-Kwong Equation state based on fugacity determination and group contribution method using extrapolated critical parameters and mixing rules and other two different empirical models."

Stability Characteristics

Z-DL-Asp-OH exhibits good stability under standard storage conditions. The recommended storage temperature is room temperature, and the compound should be protected from excessive moisture and light to maintain its purity . For long-term storage of solutions, it is advised to store at -80°C for up to 6 months or at -20°C for up to 1 month .

Synthesis and Preparation

The synthesis of Z-DL-Asp-OH involves the protection of the amino group of DL-aspartic acid with a benzyloxycarbonyl (Z) group. The general procedure typically follows established protocols for N-terminal protection.

General Synthetic Method

The most common synthetic approach involves treating a solution of DL-aspartic acid in sodium bicarbonate with benzyloxycarbonyl chloride at room temperature . This reaction selectively protects the alpha-amino group while leaving the carboxylic acid functions unmodified.

The reaction can be represented as:

DL-Aspartic Acid + Benzyloxycarbonyl chloride → Z-DL-Asp-OH + HCl

Once the reaction is complete, the product is typically isolated by acidification of the reaction mixture, followed by extraction and purification steps.

Modern Synthetic Approaches

Recent developments in synthetic methodologies have explored more efficient and environmentally friendly approaches to preparing protected amino acids like Z-DL-Asp-OH. Search result describes a novel method using reactive extrusion: "Peptide synthesis was performed in a twin-screw extruder. The reaction was achieved essentially in the absence of solvent, avoiding excesses of starting materials and reagents."

This solventless approach represents a significant advancement in green chemistry principles applied to amino acid derivatization and peptide synthesis, potentially reducing waste and environmental impact.

Applications in Peptide Chemistry

Z-DL-Asp-OH serves as an important building block in peptide synthesis, with several key applications that leverage its unique chemical properties.

Role in Peptide Synthesis

In peptide synthesis, Z-DL-Asp-OH provides N-terminal protection while allowing controlled reactions at the carboxylic acid groups. The benzyloxycarbonyl (Z) group prevents unwanted reactions at the amino terminus during coupling steps.

Traditional peptide synthesis approaches include both solution-phase methods and solid-phase peptide synthesis (SPPS). As noted in search result , "Chemical synthesis is the most mature technology for peptide synthesis, lack of specificity and environmental burden are severe drawbacks." These challenges have driven research into more efficient and selective methods.

Addressing Aspartimide Formation

A significant challenge in peptide synthesis involving aspartic acid residues is aspartimide formation, an unwanted side reaction that can reduce yields and complicate purification. This issue occurs when the side chain carboxylic acid of aspartic acid cyclizes with the backbone amide.

Search result presents data on the susceptibility of aspartic acid residues to aspartimide formation based on adjacent amino acids:

Adjacent Amino Acid (Xaa)Degree of Aspartimide Formation
Gly+++++ (highly sensitive)
Asn(Trt)+++
Asp(OtBu)++
Arg(Pbf)++
Ser/Thr++
Cys(Acm)++
Cys(Trt)+
Thr(tBu)+
Ala+ (weakly sensitive)

Research described in search result addresses this challenge: "Here, we report an alternative approach to address this longstanding challenge of peptide synthesis by utilizing cyanosulfurylides to mask carboxylic acids by a stable C–C bond. These functional groups are exceptionally stable to all common manipulations and impart improved solubility during synthesis."

Enzymatic Peptide Synthesis

Alternative approaches to chemical synthesis include enzymatic methods. Search result notes: "The thermodynamically controlled synthesis of peptides (TCS) with proteases represents the reverse of the hydrolytic breakage of peptide bond catalyzed by those enzymes."

These enzymatic approaches can offer advantages in terms of specificity and environmental impact, potentially complementing the use of protected amino acids like Z-DL-Asp-OH in certain applications.

Stereochemical Considerations

Z-DL-Asp-OH contains a racemic mixture of both D and L enantiomers, which has implications for its applications and properties.

Comparison with Stereoisomers

The relationship between Z-DL-Asp-OH and its pure enantiomeric forms provides important context for understanding its applications:

CompoundCAS NumberConfigurationChemical NameReference
Z-DL-Asp-OH4515-21-3Racemic mixtureN-Carbobenzoxy-DL-aspartic Acid
Z-L-Asp-OH1152-61-0L-configuration(2S)-2-(phenylmethoxycarbonylamino)butanedioic acid
Z-D-Asp-OH78663-07-7D-configuration(2R)-2-(phenylmethoxycarbonylamino)butanedioic acid

The pure L-isomer (Z-L-Asp-OH) is particularly relevant in biochemical research due to the predominance of L-amino acids in natural systems. The D-isomer (Z-D-Asp-OH) may have specific applications in research contexts studying D-amino acids or in developing peptides with enhanced stability against natural proteolytic enzymes.

Chiral Recognition Studies

Research into chiral recognition properties of these compounds has revealed interesting findings. Search result describes: "Critical Difference in Chiral Recognition of N-Cbz-D/L-aspartic and -glutamic Acids by Mono- and Bis(trimethylammonio)-beta-cyclodextrins." This research explores how cyclodextrin derivatives can distinguish between the D and L forms present in the racemic mixture.

Understanding these chiral recognition mechanisms is valuable for developing separation methods and for applications in asymmetric synthesis and catalysis.

Research Applications and Findings

Z-DL-Asp-OH has been utilized in various research contexts, with several notable applications and findings reported in the scientific literature.

Solubility Studies in Supercritical Carbon Dioxide

Extensive research has been conducted on the solubility of N-CBZ derivatized amino acids, including aspartic acid, in supercritical carbon dioxide. Search result explains: "Amino acids solubility in supercritical carbon dioxide is very low, hence a study has been made to measure solubility of modified amino acids (N-CBZ amino acids) which can be extracted using supercritical carbon dioxide."

The findings indicate that derivatization with the benzyloxycarbonyl group dramatically increases solubility: "Experimental results on solubility measurements with derivatised amino acids (N-CBZ valine, proline, and aspartic acid) in supercritical carbon dioxide showed that the solubility is in the order of 10^-4 mole fraction which is quite high compared to underivatised amino acids."

These solubility characteristics have potential applications in green extraction and separation methods, offering alternatives to traditional solvent-based processes.

Advanced Peptide Synthesis Methods

Research described in search result presents innovative approaches to peptide synthesis: "We report an alternative N-to-C elongation strategy utilizing catalytic peptide thioacid formation and oxidative peptide bond formation with main chain-unprotected amino acids under aerobic conditions. This method is applicable to both iterative peptide couplings and convergent fragment couplings without requiring elaborate condensation reagents and protecting group manipulations."

This approach represents a significant advancement in peptide synthesis methodology, potentially offering more efficient and environmentally friendly alternatives to traditional methods.

Preventing Aspartimide Formation

The challenge of aspartimide formation during peptide synthesis has driven research into alternative protecting group strategies. Search result describes an approach "utilizing cyanosulfurylides to mask carboxylic acids by a stable C–C bond. These functional groups are exceptionally stable to all common manipulations and impart improved solubility during synthesis."

This research demonstrates the ongoing importance of protecting group chemistry in addressing synthetic challenges, particularly those associated with aspartic acid residues in peptide synthesis.

Analytical Methods and Characterization

Several analytical techniques are employed for the characterization and quality control of Z-DL-Asp-OH.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is commonly used for the analysis of Z-DL-Asp-OH and related compounds. Search result mentions that for the detection of derivatized amino acids, "the only column suitable for the derivatised amino acids detection is C-18 column with minimum peak tailing and the peak tailing this was considerably reduced by using ethanol as modifier and its flow was maintained at 0.1 ml/min."

This analytical approach provides valuable information for quality control and for studying the compound's behavior in various chemical contexts.

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